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Disclaimer: The term "Sabrac CRISPR/Cas9" did not yield specific results in our search. The

following application notes and protocols are based on the widely used and well-documented

Streptococcus pyogenes (SpCas9) CRISPR/Cas9 system, which serves as a foundational

model for CRISPR-based gene editing.

Introduction
The CRISPR/Cas9 system is a powerful and versatile tool for genome editing, enabling precise

modifications to the DNA of living organisms. This technology, originally derived from a

bacterial adaptive immune system, has been repurposed for a wide range of applications in

biological research and drug development. The core of the system consists of two components:

the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9

to a specific target sequence in the genome. This guide provides detailed protocols for the

successful application of the CRISPR/Cas9 system for gene knockout in mammalian cells.

Quantitative Data Summary
The efficiency of CRISPR/Cas9-mediated gene editing can vary depending on the cell type,

delivery method, and the specific gRNA sequence. The following tables summarize typical

editing efficiencies and off-target mutation rates observed with the SpCas9 system.

Table 1: On-Target Gene Editing Efficiency
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Cell Line Delivery Method
Transfection
Efficiency

Indel Formation (%)

HEK293T Lipid Transfection >90% 85-95%

HeLa Lipid Transfection 80-90% 75-90%

Jurkat Electroporation 70-85% 60-80%

iPSCs Electroporation 60-80% 50-75%

Table 2: Off-Target Mutation Analysis

Target Gene
Guide RNA
Sequence

Off-Target Site
1

Off-Target Site
2

Off-Target Site
3

HPRT G...C 0.1% <0.05% <0.05%

AAVS1 G...C <0.05% <0.05% <0.05%

EMX1 G...C 0.2% 0.1% <0.05%

Note: Off-target mutation rates are highly dependent on the gRNA design and can be

minimized through careful in silico prediction and the use of high-fidelity Cas9 variants.

Experimental Protocols
Successful gene editing starts with the design of a potent and specific gRNA.

Protocol:

Target Site Selection: Identify a 20-nucleotide sequence in the target gene of the form 5'-

N20NGG-3', where the "NGG" is the Protospacer Adjacent Motif (PAM) for SpCas9. Use

online design tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects.

Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides encoding

the 20-nt target sequence. Add appropriate overhangs for cloning into a gRNA expression

vector.
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Annealing: Mix the two oligonucleotides in annealing buffer (10 mM Tris, pH 8.0; 50 mM

NaCl; 1 mM EDTA), heat to 95°C for 5 minutes, and then ramp down to 25°C at a rate of 5°C

per minute.

Ligation: Ligate the annealed oligonucleotides into a gRNA expression vector that has been

linearized with a compatible restriction enzyme (e.g., BbsI).

Transformation: Transform the ligation product into competent E. coli and select for positive

colonies on antibiotic-containing plates.

Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the

gRNA sequence by Sanger sequencing.

The Cas9 nuclease and gRNA can be delivered to cells as plasmid DNA, mRNA, or as a

ribonucleoprotein (RNP) complex. Lipid-mediated transfection is a common method for plasmid

delivery.

Protocol:

Cell Seeding: One day prior to transfection, seed 200,000 cells per well in a 24-well plate.

Ensure cells are healthy and at approximately 70-80% confluency at the time of transfection.

Transfection Complex Preparation:

In tube A, dilute 500 ng of Cas9-expressing plasmid and 250 ng of the gRNA-expressing

plasmid in 50 µL of serum-free medium (e.g., Opti-MEM).

In tube B, dilute 2 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.

Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at

room temperature for 20 minutes.

Transfection: Add the 100 µL transfection complex dropwise to the cells in each well.

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding

to downstream analysis.
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The efficiency of gene editing can be assessed by detecting the presence of insertions and

deletions (indels) at the target locus.

Protocol:

Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.

PCR Amplification: Amplify a ~500 bp region surrounding the target site using high-fidelity

DNA polymerase.

Mismatch Cleavage Assay (e.g., T7E1):

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and

edited DNA strands.

Treat the re-annealed PCR products with a mismatch-specific endonuclease (e.g., T7

Endonuclease I) for 15-30 minutes at 37°C.

Analyze the digested products by agarose gel electrophoresis. The presence of cleaved

fragments indicates indel formation.

Quantification: Measure the intensity of the cleaved and uncleaved DNA bands to estimate

the percentage of indel formation.
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Caption: Overview of the CRISPR/Cas9 gene editing workflow.
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Caption: Mechanism of CRISPR/Cas9-mediated gene knockout via NHEJ.

To cite this document: BenchChem. [Application Notes and Protocols: A Guide to
CRISPR/Cas9 Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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